2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination process.
Final coupling: The piperidine derivative is then coupled with 2-methoxyphenylacetic acid under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound may serve as a probe to study the function of various biological pathways due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The furan and oxadiazole rings could play a role in binding to the target, while the piperidine ring might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
- 2-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
Uniqueness
The presence of the furan ring in 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide distinguishes it from similar compounds, potentially offering unique electronic properties and reactivity. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-16-6-3-2-5-15(16)21-18(25)13-24-10-8-14(9-11-24)19-22-23-20(28-19)17-7-4-12-27-17/h2-7,12,14H,8-11,13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLPAWHDCFZEOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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